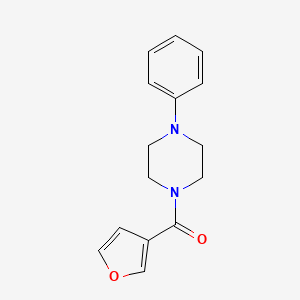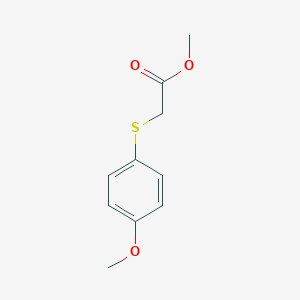
Methyl 2-((4-methoxyphenyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((4-methoxyphenyl)thio)acetate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Aplicaciones Científicas De Investigación
Metabolism and Structural Analysis
- Methyl 2-((4-methoxyphenyl)thio)acetate and its derivatives are used in pharmacological research, particularly in the study of metabolism. For instance, Varynskyi and Kaplaushenko (2020) focused on the metabolism of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, identifying its main metabolite structure through chromatography and mass spectrometry. They found that methylation of the active substance during metabolism forms a specific cation through N-methyltransferase (Varynskyi & Kaplaushenko, 2020).
Green Synthetic Procedures
- The compound has been utilized in the development of green synthetic procedures. Molnar, Komar, and Jerković (2022) developed a two-step green synthesis for a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, using environmentally friendly approaches like DES (Deep Eutectic Solvents) and microwave-induced synthesis (Molnar, Komar, & Jerković, 2022).
High-Performance Liquid Chromatography (HPLC)
- Gatti, Cavrini, Roveri, and Pinzauti (1990) investigated the use of a related methyl ester compound for the high-performance liquid chromatography of biologically important thiols, demonstrating its utility as a fluorogenic labeling reagent for HPLC analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antibacterial and Analgesic Activity
- The derivatives of methyl 2-((4-methoxyphenyl)thio)acetate are researched for their biological activities. Osarumwense (2022, 2023) synthesized compounds with methoxyphenyl and thioxo-quinazolin-4-one structures, which showed significant antibacterial and analgesic activities (Osarumwense, 2022), (Osarumwense, 2023).
Electrochemical Studies
- Compounds related to methyl 2-((4-methoxyphenyl)thio)acetate have been studied in electrochemical research. Houmam, Hamed, and Still (2003) explored the electrochemical reduction of aryl thiocyanates and disulfides, providing insights into the mechanism and potential applications in electrochemical processes (Houmam, Hamed, & Still, 2003).
Crystal Structure and Synthesis
- The compound's derivatives have been used to study crystal structures and syntheses. Palusiak et al. (2004) focused on isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, analyzing their crystal structures and tendency to crystallize in chiral space groups (Palusiak et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, “4-Methoxyphenol”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and avoid release to the environment .
Propiedades
IUPAC Name |
methyl 2-(4-methoxyphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUBAFDERZGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-methoxyphenyl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)
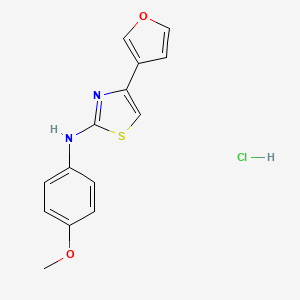
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)
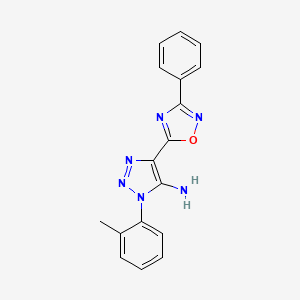
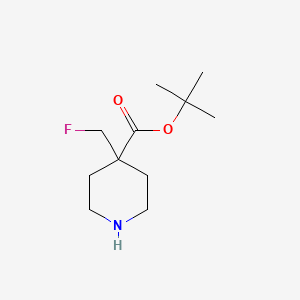
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)
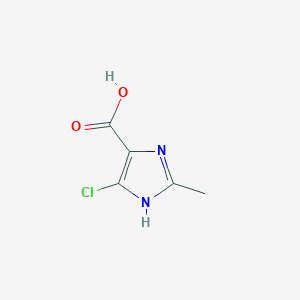
![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)
